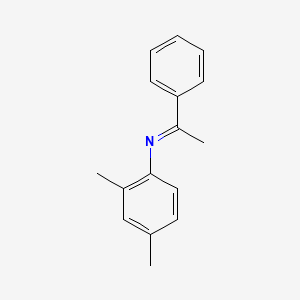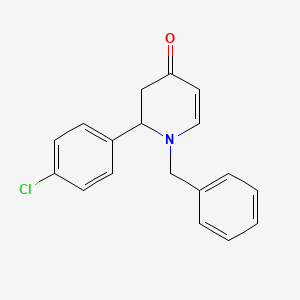![molecular formula C17H15N5 B14180963 2H-1,2,4-Triazino[5,6-b]indol-3-amine, N-(2-phenylethyl)- CAS No. 849828-90-6](/img/structure/B14180963.png)
2H-1,2,4-Triazino[5,6-b]indol-3-amine, N-(2-phenylethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-1,2,4-Triazino[5,6-b]indol-3-amine, N-(2-phenylethyl)- is a heterocyclic compound that combines the structural features of triazine and indole. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,2,4-Triazino[5,6-b]indol-3-amine, N-(2-phenylethyl)- typically involves the reaction of isatin with 2-aminobenzylamine to form the triazinoindole core. This intermediate is then reacted with phenylethylamine under specific conditions to yield the final product . The reaction conditions often include refluxing in ethanol or other suitable solvents with the addition of catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2H-1,2,4-Triazino[5,6-b]indol-3-amine, N-(2-phenylethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or other reactive sites on the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce reduced amine derivatives. Substitution reactions can lead to a variety of substituted triazinoindole derivatives .
Wissenschaftliche Forschungsanwendungen
2H-1,2,4-Triazino[5,6-b]indol-3-amine, N-(2-phenylethyl)- has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2H-1,2,4-Triazino[5,6-b]indol-3-amine, N-(2-phenylethyl)- involves its interaction with biological targets such as DNA and proteins. The compound can bind to DNA through non-covalent interactions, leading to conformational changes in the DNA structure. This interaction can inhibit DNA replication and transcription, thereby exerting its anticancer effects . Additionally, the compound’s ability to chelate iron ions can disrupt cellular iron homeostasis, leading to apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5H-[1,2,4]Triazino[5,6-b]indol-3-amine: A similar compound with a different substituent at the amino group.
N-(substituted phenyl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamides: Compounds with similar triazinoindole cores but different substituents.
Uniqueness
2H-1,2,4-Triazino[5,6-b]indol-3-amine, N-(2-phenylethyl)- is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to bind DNA and chelate iron ions makes it a promising candidate for anticancer therapy, distinguishing it from other similar compounds .
Eigenschaften
CAS-Nummer |
849828-90-6 |
|---|---|
Molekularformel |
C17H15N5 |
Molekulargewicht |
289.33 g/mol |
IUPAC-Name |
N-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indol-3-amine |
InChI |
InChI=1S/C17H15N5/c1-2-6-12(7-3-1)10-11-18-17-20-16-15(21-22-17)13-8-4-5-9-14(13)19-16/h1-9H,10-11H2,(H2,18,19,20,22) |
InChI-Schlüssel |
IERMZQMPVLZZGW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CCNC2=NC3=C(C4=CC=CC=C4N3)N=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfamoyl]-2-hydroxybenzamide](/img/structure/B14180886.png)
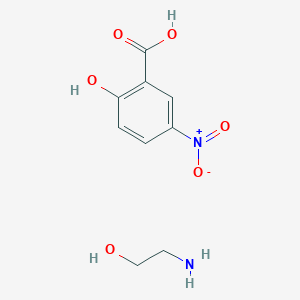
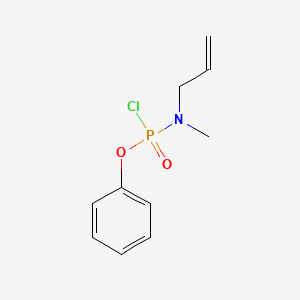
![3-Benzoyl-N-[(1H-indol-3-yl)methyl]benzamide](/img/structure/B14180903.png)

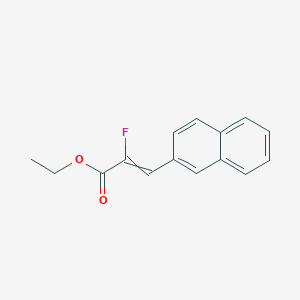
![6-{[(Furan-2-yl)methyl]sulfanyl}benzene-1,2,4-triol](/img/structure/B14180914.png)
![6-Methoxy-1-methyl-7-[(propan-2-yl)oxy]-1H-indene](/img/structure/B14180929.png)
